molecular formula C19H18Cl2N2O4 B244102 Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

Cat. No. B244102
M. Wt: 409.3 g/mol
InChI Key: PZMJHLODAXRHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate, also known as DCB-MBO-PAB-Me, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe has been studied for its potential applications in various fields, including cancer research, drug development, and imaging. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug development, Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In imaging, this compound has shown potential as a contrast agent for magnetic resonance imaging (MRI).

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe has also been shown to inhibit the activation of Akt and ERK1/2, which are signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects
Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe is its potential as a drug candidate for the treatment of various diseases. This compound has also shown potential as a contrast agent for MRI, which could be useful in diagnostic imaging. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in imaging and diagnostic techniques.

Synthesis Methods

The synthesis of Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoateMe involves the reaction of 3,4-dichlorobenzoyl chloride with 2-amino-5-methylbenzoic acid, followed by the reaction of the resulting product with morpholine and methyl chloroformate. The final product is obtained after purification through column chromatography and recrystallization.

properties

Molecular Formula

C19H18Cl2N2O4

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H18Cl2N2O4/c1-26-19(25)14-11-13(3-5-17(14)23-6-8-27-9-7-23)22-18(24)12-2-4-15(20)16(21)10-12/h2-5,10-11H,6-9H2,1H3,(H,22,24)

InChI Key

PZMJHLODAXRHAA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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